3'-Piperidinomethyl-2-trifluoromethylbenzophenone
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Description
Scientific Research Applications
Gastric Acid Antisecretory Activity
3'-Piperidinomethyl-2-trifluoromethylbenzophenone derivatives have been synthesized and studied for their gastric acid antisecretory activity. Specifically, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides were tested against histamine-induced gastric acid secretion in rats and demonstrated notable antisecretory activity. Among the compounds tested, one was particularly potent, showing potential as an antiulcer agent. The study also explored the structure-activity relationships of these compounds (Ueda et al., 1991).
Cytotoxic Activity
3'-Piperidinomethyl-2-trifluoromethylbenzophenone derivatives have also been synthesized and their cytotoxic activities were determined against various human tumor cell lines. In particular, 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized, and their structure confirmed through spectral data. One of the compounds showed significant cytotoxicity against all tumor cell lines tested (Mahdavi et al., 2011).
Protoporphyrinogen IX Oxidase Inhibitors
Compounds containing 3'-Piperidinomethyl-2-trifluoromethylbenzophenone moiety have been explored as protoporphyrinogen IX oxidase inhibitors. Their crystal structures were analyzed, and it was observed that these compounds form sheets of molecules through C-H...O interactions. This structural arrangement might contribute to their function as oxidase inhibitors, which has implications in fields like agriculture and medicine (Li et al., 2005).
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-10-3-2-9-17(18)19(25)16-8-6-7-15(13-16)14-24-11-4-1-5-12-24/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOUZWKSHJZISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643153 |
Source
|
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Piperidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898793-34-5 |
Source
|
Record name | Methanone, [3-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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